molecular formula C16H10ClNO3 B1623410 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide CAS No. 20149-91-1

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Cat. No. B1623410
CAS RN: 20149-91-1
M. Wt: 299.71 g/mol
InChI Key: FMDOTSUXGLXEGS-UHFFFAOYSA-N
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Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a compound that has been studied for its potential applications in various fields . It is a derivative of 9,10-anthraquinone, a compound that is present in many plants and microorganisms . The compound is also synthetically modified with the chloroacetamide fragment .


Synthesis Analysis

The synthesis of new amino acid derivatives of 9,10-anthraquinone was achieved by the interaction of this compound with α-, β- and ω-amino acids . A solution of 0.5 g (0.0017 mol) of this compound in 50 ml of DMSO was supplemented with 0.0017 mol of the corresponding amino acid and 0.47 g (0.0034 mol) of potassium carbonate, mixed at room temperature for 1 h, and then heated to 60°C for 6 h .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H10ClNO3/c17-8-14 (19)18-9-5-6-12-13 (7-9)16 (21)11-4-2-1-3-10 (11)15 (12)20/h1-7H,8H2, (H,18,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.71 . It is a powder with a melting point of 189-190°C .

Scientific Research Applications

CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer, neurodegenerative diseases, cardiovascular diseases, and autoimmune disorders. CDDO-Im has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. CDDO-Im has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

CDDO-Im has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, CDDO-Im can be expensive and may not be readily available in some labs. It also has a low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of CDDO-Im. One area of research is the development of more potent analogs of CDDO-Im. Another area of research is the study of CDDO-Im in combination with other drugs for the treatment of various diseases. The potential use of CDDO-Im in combination with immunotherapy for cancer treatment is also an area of active research. Additionally, the study of the pharmacokinetics and pharmacodynamics of CDDO-Im is an important area of research for its clinical development.
Conclusion:
CDDO-Im is a synthetic triterpenoid compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer, neurodegenerative diseases, cardiovascular diseases, and autoimmune disorders. CDDO-Im exerts its effects through multiple mechanisms, including the activation of the Nrf2 pathway and the inhibition of NF-κB and STAT3. CDDO-Im has several advantages for lab experiments, but it can be expensive and has a low solubility in water. There are several future directions for the study of CDDO-Im, including the development of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.

Safety and Hazards

The safety information available indicates that the compound is labeled with the GHS07 pictogram, which denotes that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDOTSUXGLXEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389226
Record name 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20149-91-1
Record name 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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